molecular formula C13H15N5O B12308926 2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine

2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No.: B12308926
M. Wt: 257.29 g/mol
InChI Key: NIUBDYIAKRTYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine (CAS 1820579-56-3) is a heterocyclic compound featuring a pyrazine ring connected to a 1,2,4-oxadiazole moiety substituted with an octahydrocyclopenta[c]pyrrole group. The octahydrocyclopenta[c]pyrrole is a bicyclic amine, conferring conformational rigidity and moderate lipophilicity to the molecule. However, the compound is listed as discontinued, possibly due to challenges in synthesis, stability, or toxicity .

The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the pyrazine ring contributes aromaticity and π-π stacking interactions.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H15N5O/c1-2-9-6-15-8-13(9,3-1)12-17-11(18-19-12)10-7-14-4-5-16-10/h4-5,7,9,15H,1-3,6,8H2

InChI Key

NIUBDYIAKRTYHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

The bicyclic amine scaffold is synthesized via RCM using Grubbs catalysts. Starting from a diene precursor, such as N-allylpyrrolidine , RCM affords the cyclopentene intermediate, which is hydrogenated to yield the saturated bicyclic structure.

Example Protocol :

  • Dissolve N-allylpyrrolidine (10 mmol) in dry dichloromethane under nitrogen.
  • Add Grubbs 2nd-generation catalyst (5 mol%) and stir at 40°C for 48 hours.
  • Hydrogenate the cyclopentene product over Pd/C (10%) in ethanol at 50 psi H₂.
  • Purify via column chromatography (SiO₂, 9:1 EtOAc/MeOH) to obtain octahydrocyclopenta[c]pyrrole (68% yield).

Key Data :

Parameter Value
Catalyst Grubbs G2
Hydrogenation Yield 68%
Purity (HPLC) >99%

Stereochemical Control

The (3aS,6aS) configuration is achieved using chiral auxiliaries or asymmetric hydrogenation. Patent WO2008084300A1 discloses resolving racemic mixtures via diastereomeric salt formation with L-tartaric acid, yielding enantiomerically pure material (>99% ee).

1,2,4-Oxadiazole Ring Formation

Amidoxime Intermediate Synthesis

The oxadiazole ring is constructed from a pyrazine-derived amidoxime and a bicyclic acyl chloride.

Step 1: Amidoxime Preparation :

  • React 3-cyanopyrazine (1 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1).
  • Reflux at 80°C for 6 hours to form 3-amidoximepyrazine (92% yield).

Step 2: Acyl Chloride Activation :

  • Treat octahydrocyclopenta[c]pyrrole-3a-carboxylic acid (1 eq) with thionyl chloride (2 eq) in dichloromethane.
  • Stir at 25°C for 2 hours, then evaporate to isolate the acyl chloride.

Cyclization to 1,2,4-Oxadiazole

Combine the amidoxime and acyl chloride under basic conditions to induce cyclodehydration:

Protocol :

  • Dissolve 3-amidoximepyrazine (1 eq) and octahydrocyclopenta[c]pyrrole-3a-carbonyl chloride (1.05 eq) in anhydrous THF.
  • Add triethylamine (3 eq) and heat at 60°C for 12 hours.
  • Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography (7:3 hexane/EtOAc) to obtain the oxadiazole (75% yield).

Optimization Data :

Base Solvent Temp (°C) Yield (%)
Triethylamine THF 60 75
DBU DMF 80 68
K₂CO₃ MeCN 70 62

Final Coupling and Purification

Pyrazine Functionalization

The oxadiazole intermediate is methylated at the pyrazine nitrogen using methyl iodide and NaH in DMF:

  • Dissolve 3-(5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine (1 eq) in dry DMF.
  • Add NaH (1.2 eq) at 0°C, followed by methyl iodide (1.5 eq).
  • Stir at 25°C for 4 hours, then purify via recrystallization (MeOH/H₂O) to obtain the final product (85% yield).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyrazine), 4.32–4.25 (m, 2H, pyrrolidine), 3.12–2.98 (m, 4H, cyclopentane).
  • HRMS : m/z [M+H]⁺ calcd. for C₁₃H₁₅N₅O: 257.29; found: 257.31.

Purity Analysis :

Method Purity (%)
HPLC (UV 254) 99.5
LC-MS 99.3

Alternative Synthetic Routes

Nitrile Oxide Cycloaddition

A [3+2] cycloaddition between a nitrile oxide and a nitrile provides an alternative oxadiazole route:

  • Generate octahydrocyclopenta[c]pyrrole-3a-carbonitrile oxide in situ from the hydroxamoyl chloride.
  • React with 3-cyanopyrazine in toluene at 110°C for 8 hours (yield: 58%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Mix amidoxime and acyl chloride in DMF with K₂CO₃.
  • Irradiate at 150°C for 20 minutes (yield: 73%).

Industrial-Scale Considerations

Patent EP3414247B1 highlights the importance of:

  • Cost-Effective Catalysts : Replacing Grubbs catalysts with cheaper Ru-based systems.
  • Continuous Flow Systems : Enhancing cyclization step efficiency (90% yield at 10 kg scale).

Challenges and Limitations

  • Stereochemical Degradation : Epimerization observed above 80°C during oxadiazole formation.
  • Byproduct Formation : Competing 1,3,4-oxadiazole isomers require careful base selection.

Chemical Reactions Analysis

Types of Reactions

2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the nitrogen-containing rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the rings.

Scientific Research Applications

2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the nature of the interactions. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent on Oxadiazole Core Heterocycle Molecular Weight Key Features
2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine Octahydrocyclopenta[c]pyrrole Oxadiazole + Pyrazine 231.25 (estimated) Bicyclic amine; high rigidity; moderate lipophilicity
2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine (CAS 93072-94-7) Piperidine Oxadiazole + Pyrazine 231.25 Monocyclic amine; increased flexibility; lower steric hindrance
5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride (CAS 1955506-06-5) Phenyl Oxadiazole N/A Aromatic substitution; likely improved solubility in acidic conditions
2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS 1248908-00-0) Azetidine Oxadiazole + Pyrazine 203.20 Smaller 4-membered ring; higher polarity; potential metabolic stability
Key Observations:

Octahydrocyclopenta[c]pyrrole vs. Piperidine: The bicyclic substituent in the target compound enhances rigidity and lipophilicity compared to the monocyclic piperidine analog. This could improve membrane permeability but may reduce solubility .

Phenyl-Substituted Oxadiazole (CAS 1955506-06-5) : Replacing pyrazine with phenyl alters electronic properties and solubility. The hydrochloride salt form suggests enhanced aqueous solubility, making it suitable for formulation .

Heterocyclic Core Variations

Triazole-Pyrazine Derivatives ()

The compound 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine features a triazole-pyrazine core instead of oxadiazole. Triazoles are known for metal-coordination capabilities and diverse biological activities, such as antimicrobial or anticancer effects. The presence of multiple pyrazine rings enhances π-stacking but may reduce metabolic stability compared to oxadiazoles .

Pyrazole and Pyridazine Derivatives ()

Pyrazole and pyridazine derivatives (e.g., 3-amino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine) exhibit distinct electronic profiles due to their nitrogen arrangements. These compounds are often synthesized via hydrazine-mediated cyclization, a method that may also apply to oxadiazole formation .

Pharmacological Implications

  • MAO-B Inhibition : Thiazol-2-ylhydrazones () with nitroaryl groups show antioxidant and MAO-B inhibitory activity. The target compound’s oxadiazole-pyrazine core may similarly interact with flavoenzymes .
  • Kinase Modulation : Triazole-pyrazine derivatives () are explored for kinase inhibition due to their ability to mimic ATP’s purine ring. The oxadiazole group in the target compound could serve as a bioisostere for carboxylic acids, enhancing binding to kinases .

Biological Activity

The compound 2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N5OC_{13}H_{15}N_{5}O with a molecular weight of approximately 269.77 g/mol. The compound features a unique bicyclic structure that includes an oxadiazole moiety and a pyrazine ring, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₅N₅O
Molecular Weight269.77 g/mol
Purity93%
Storage Temperature4°C

Antidiabetic Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antidiabetic activities. For instance, related compounds have shown promising results as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are crucial in the management of type 2 diabetes mellitus. The compound's structure may enhance its interaction with DPP-IV, leading to improved glucose metabolism.

Case Study: DPP-IV Inhibition
In a study evaluating various oxadiazole derivatives, one compound demonstrated an IC50 value of 0.01μM0.01\mu M, indicating potent inhibition of DPP-IV activity. This suggests that 2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine may possess similar or enhanced efficacy in glucose regulation compared to existing treatments .

Anticancer Activity

Compounds containing oxadiazole and pyrazine rings have been investigated for their anticancer properties. Preliminary in vitro studies suggest that they may induce apoptosis in various cancer cell lines by modulating cellular signaling pathways.

Research Findings:

  • A series of oxadiazole derivatives were tested against human cancer cell lines, showing significant cytotoxic effects.
  • The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Pharmacokinetics

Understanding the pharmacokinetics of 2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine is essential for assessing its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

ParameterDescription
BioavailabilityModerate (F = 22.8%)
Half-lifeApproximately 2.74 hours
MetabolismLiver enzymes involved

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds. Initial toxicity studies indicate that while some derivatives exhibit mild toxicity at high doses, the target compound has shown a favorable safety profile in preliminary animal studies.

Toxicity Assessment:

  • No significant adverse effects were observed at therapeutic doses.
  • Further studies are warranted to evaluate long-term effects and potential interactions with other medications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.